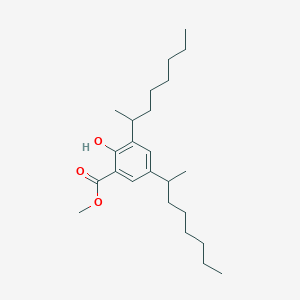
Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate is an organic compound with the molecular formula C24H40O3 and a molecular weight of 376.57 g/mol . This compound is characterized by the presence of a benzoate ester functional group, substituted with two octan-2-yl groups and a hydroxyl group at the 2-position of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate typically involves esterification reactions. One common method is the esterification of 2-hydroxy-3,5-di(octan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate esters.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress modulation and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxybenzoate: Similar structure but lacks the octan-2-yl groups.
Ethyl 2-hydroxy-3,5-di(octan-2-yl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate is unique due to the presence of two octan-2-yl groups, which can influence its physical and chemical properties, such as solubility and reactivity
Propriétés
Formule moléculaire |
C24H40O3 |
|---|---|
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate |
InChI |
InChI=1S/C24H40O3/c1-6-8-10-12-14-18(3)20-16-21(19(4)15-13-11-9-7-2)23(25)22(17-20)24(26)27-5/h16-19,25H,6-15H2,1-5H3 |
Clé InChI |
DBYKHXLFQYSXSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C1=CC(=C(C(=C1)C(=O)OC)O)C(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















